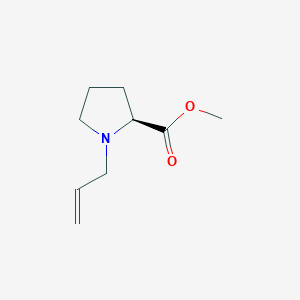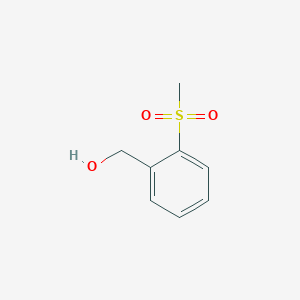
Ácido 5-hidroxinicotínico
Descripción general
Descripción
5-Hydroxynicotinic acid is an organic compound with the molecular formula C₆H₅NO₃ and a molecular weight of 139.11 g/mol It is a derivative of nicotinic acid, characterized by the presence of a hydroxyl group at the fifth position of the pyridine ring
Aplicaciones Científicas De Investigación
5-Hydroxynicotinic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
5-Hydroxynicotinic acid (5HNA) is a chemical compound that plays a significant role in various biochemical reactions . .
Biochemical Pathways
5HNA is involved in the nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans . The first step is the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid, a reaction catalyzed by a molybdenum-containing hydroxylase . The following enzymatic steps have no prokaryotic equivalents: 6-hydroxynicotinic acid is converted to 2,3,6-trihydroxypyridine through 2,5-dihydroxypiridine and the trihydroxylated pyridine ring is then saturated to 5,6-dihydroxypiperidine-2-one followed by the oxidation of the C6 hydroxyl group resulting in 3-hydroxypiperidine-2,6-dione . These steps illustrate the convergent evolution of catabolic pathways between fungi and bacteria .
Pharmacokinetics
A study on the synthesis of ethyl 5-hydroxynicotinate, a derivative of 5hna, provides some insight into its potential behavior . The compound was synthesized in a solvent and then extracted, suggesting that it may be soluble in certain organic solvents
Result of Action
It is known that 5hna is a source of vitamin b3 and can participate in various biochemical reactions, maintaining the normal operation of the body .
Action Environment
The action of 5HNA can be influenced by environmental factors. For instance, it is known to decompose when exposed to light or heat . Therefore, it should be stored in a cool, dark place to maintain its stability
Análisis Bioquímico
Biochemical Properties
It is known to participate in various biochemical reactions, maintaining normal body functions . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is known to play a role in the prevention and treatment of pellagra, a skin disease caused by a deficiency of Vitamin B3 . It is also used in the prevention and treatment of alcoholic fatty liver disease .
Dosage Effects in Animal Models
It is generally considered safe, but high doses may cause side effects such as skin flushing and peeling .
Metabolic Pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Hydroxynicotinic acid involves the hydroxylation of nicotinic acid. This process typically uses a strong oxidizing agent, such as potassium permanganate or hydrogen peroxide, under acidic or basic conditions . Another method involves the esterification of nicotinic acid followed by hydrolysis to yield 5-Hydroxynicotinic acid .
Industrial Production Methods: In industrial settings, 5-Hydroxynicotinic acid can be produced through the catalytic oxidation of nicotinic acid using metal catalysts. This method is advantageous due to its high yield and efficiency. The reaction is typically carried out in a controlled environment to ensure the desired product’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxynicotinic acid under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, such as thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxynicotinic acid.
Substitution: Halogenated nicotinic acids and other substituted derivatives.
Comparación Con Compuestos Similares
Nicotinic Acid:
6-Hydroxynicotinic Acid: Similar to 5-Hydroxynicotinic acid but with the hydroxyl group at the sixth position, leading to different chemical properties and reactivity.
2-Hydroxynicotinic Acid: Another hydroxylated derivative of nicotinic acid with the hydroxyl group at the second position.
Uniqueness: 5-Hydroxynicotinic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various scientific and industrial applications .
Propiedades
IUPAC Name |
5-hydroxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-5-1-4(6(9)10)2-7-3-5/h1-3,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTDCVLRGFEHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182143 | |
| Record name | 5-Hydroxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27828-71-3 | |
| Record name | 5-Hydroxynicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27828-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxynicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027828713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxynicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Hydroxynicotinic acid (5HNA) interact with its target and what are the downstream effects?
A: 5HNA acts as a substrate for the enzyme 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) oxygenase. This flavin-dependent monooxygenase catalyzes a reaction involving both hydroxylation and aromatic ring cleavage. [, ] In the case of 5HNA, which lacks the 2-methyl group of MHPC, the enzyme catalyzes hydroxylation followed by hydrolysis of the hydroxylated product, ultimately yielding an acyclic compound. [] This interaction is influenced by specific amino acid residues within the enzyme's active site, particularly tyrosine residues. []
Q2: What is the structural characterization of 5HNA?
A: 5HNA (C6H5NO3) possesses a molecular weight of 139.11 g/mol. [] Structurally, it is a derivative of nicotinic acid, featuring a hydroxyl group at the 5th position of the pyridine ring. [, , ] Detailed spectroscopic data can be found in the relevant literature.
Q3: Can you describe the material compatibility and stability of 5HNA and its derivatives?
A: Research indicates that 5HNA can form coordination polymers with various metal ions, including zinc, cadmium, and lead. [, , ] These polymers exhibit diverse structural dimensionalities and potential applications in areas such as lithium-ion batteries and catalysis. [, ] The stability and performance of these materials can vary based on the specific metal ion and synthesis conditions. []
Q4: What are the catalytic properties and applications of 5HNA and its derivatives?
A: While 5HNA itself may not be a catalyst, its derivatives, particularly metal-organic frameworks incorporating 5HNA as a ligand, have shown promise in catalyzing reactions like Knoevenagel condensation. [] The selectivity and efficiency of these catalysts are influenced by the specific metal ion and the overall framework structure.
Q5: Has computational chemistry been used to study 5HNA?
A5: While specific details on computational studies are limited within the provided research, it's highly probable that computational tools have been employed to study 5HNA, given its relevance in various fields. Computational approaches like molecular docking, molecular dynamics simulations, and density functional theory calculations can provide insights into 5HNA's interactions with enzymes, binding affinities, and electronic properties.
Q6: What is the structure-activity relationship (SAR) of 5HNA and its derivatives?
A: The presence of the hydroxyl group at the 5th position is crucial for 5HNA's interaction with MHPC oxygenase. [, ] Modifications to this position or the pyridine ring could significantly impact its binding affinity and reactivity with the enzyme. [] For instance, the absence of the 2-methyl group in 5HNA, compared to MHPC, alters the enzyme's reaction trajectory, leading to hydrolysis rather than ring opening. []
Q7: What about the stability and formulation of 5HNA?
A: 5HNA can exist in different tautomeric forms, including neutral, zwitterionic, and anionic forms. [, , ] The choice of solvent during crystallization can influence the tautomeric form present in the solid state, ultimately impacting its stability and other physicochemical properties. [] Furthermore, solvate formation can also affect the stability and dissolution behavior of 5HNA. [] Specific formulation strategies might be employed to enhance its stability, solubility, or bioavailability, depending on the desired application.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





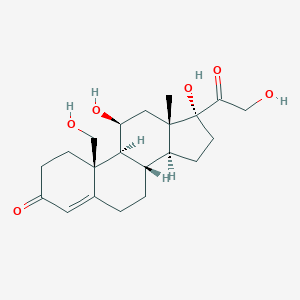
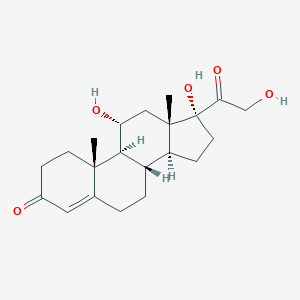
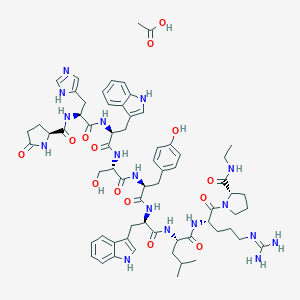
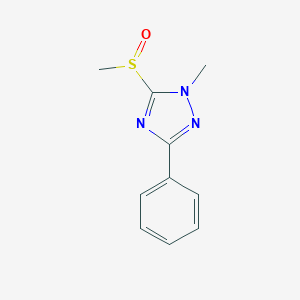
![Ethyl 2-(6'-cyano-5'-oxo-3',5'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-indolizin]-7'-yl)acetate](/img/structure/B121252.png)

